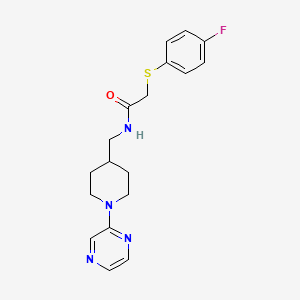

2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Description

2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyrazinyl-substituted piperidine, and an acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and pharmacology.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4OS/c19-15-1-3-16(4-2-15)25-13-18(24)22-11-14-5-9-23(10-6-14)17-12-20-7-8-21-17/h1-4,7-8,12,14H,5-6,9-11,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFLHWJVZXTBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate halide to form the fluorophenyl thioether.

Synthesis of the Pyrazinyl Piperidine: The pyrazinyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.

Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the pyrazinyl piperidine using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C), and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Potential

Recent studies have indicated that compounds similar to 2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide exhibit significant antitumor activity. For instance, compounds that incorporate similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

Antimicrobial Activity

In addition to its antitumor properties, this compound may also possess antimicrobial characteristics. Research has demonstrated that derivatives with similar frameworks can effectively combat bacterial infections, particularly against Gram-positive strains. This suggests potential applications in developing new antibiotics or adjunct therapies for resistant bacterial strains .

Case Study 1: Antitumor Effects

A study examining a related compound demonstrated that it significantly inhibited the growth of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the activation of apoptotic pathways, providing insights into its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of structurally similar compounds against various bacterial strains. Results indicated strong activity against specific Gram-positive bacteria, suggesting that modifications to the thioether linkage could enhance antibacterial potency .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of compounds in this class typically suggests favorable absorption characteristics, although detailed toxicological studies are essential to establish safety profiles. Initial findings indicate minimal toxicity at therapeutic doses, making these compounds promising candidates for further development .

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazinyl piperidine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide can be compared with other similar compounds, such as:

2-((4-chlorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide: This compound features a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and binding affinity.

2-((4-methylphenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide: The presence of a methyl group can influence the compound’s steric properties and chemical reactivity.

2-((4-nitrophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide: The nitrophenyl group introduces an electron-withdrawing effect, which can alter the compound’s electronic properties and reactivity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s overall behavior.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide represents a novel hybrid molecule that combines pharmacologically relevant moieties, potentially offering diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the piperidine derivative, which is then reacted with a thiol group and subsequently acylated to yield the final product. Detailed methodologies can be found in relevant literature focusing on similar compounds, emphasizing the importance of reaction conditions and purification techniques to achieve high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, derivatives incorporating pyrazine and thiophene moieties have demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating potent activity against resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazine derivative | 0.22 - 0.25 | Staphylococcus aureus |

| Pyrazine derivative | 0.22 - 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The compound's potential in cancer therapy is also noteworthy. Fluorinated derivatives of similar structures have shown antiproliferative effects against various cancer cell lines. For example, fluorinated benzothiazoles were found to induce cell death through DNA adduct formation and metabolic activation . The mechanism often involves the inhibition of critical signaling pathways, leading to apoptosis in sensitive cancer cells.

The proposed mechanism of action for compounds like this compound includes:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Biofilm Disruption : Some derivatives exhibit the ability to disrupt biofilm formation, enhancing their efficacy against biofilm-associated infections.

- Apoptotic Pathways Activation : In cancer cells, these compounds may trigger apoptotic pathways via mitochondrial dysfunction or activation of caspases.

Case Studies

Several case studies have evaluated the biological activity of structurally related compounds:

- Study on Pyrazine Derivatives : A comprehensive evaluation demonstrated that pyrazine-containing compounds exhibited significant antimicrobial activity, with a focus on their structure-activity relationship (SAR). The study concluded that modifications at specific positions could enhance potency .

- Anticancer Evaluation : Another study focused on fluorinated benzothiazoles revealed that these compounds could induce apoptosis in breast cancer cells through metabolic activation pathways .

Q & A

Q. How can computational modeling predict off-target interactions?

- Workflow :

Molecular dynamics simulations : Simulate binding to homologous kinases (e.g., ABL1 vs. JAK2) using AMBER .

ADMET prediction : Use SwissADME to assess CYP inhibition risk and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.